

# Lurtotecan (GI147211): A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lurtotecan** (also known by its developmental code GI147211 and OSI-211) is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.[1][2] As a potent inhibitor of topoisomerase I, it has been a subject of interest in oncology research for its potential antineoplastic activities.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of **Lurtotecan**, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.

## **Core Physical and Chemical Properties**

**Lurtotecan** is a white to yellow solid.[1] Its stability is a critical consideration, as it is known to be sensitive to light, necessitating storage in sealed, light-protected containers at low temperatures (-20°C for short-term and -80°C for long-term storage).[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative physical and chemical properties of **Lurtotecan**.



| Identifier                          | Value                                                                                                                                     | Source     |  |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------|--|
| IUPAC Name                          | (8S)-8-Ethyl-8-hydroxy-15-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H,12H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-4,13(15H)-dione | [3]        |  |
| Synonyms                            | GI147211, OSI-211, NX 211                                                                                                                 | [3][4]     |  |
| CAS Number                          | 149882-10-0                                                                                                                               | [5]        |  |
|                                     |                                                                                                                                           |            |  |
|                                     |                                                                                                                                           |            |  |
| Property                            | Value                                                                                                                                     | Source     |  |
| Property  Molecular Formula         | Value<br>C28H30N4O6                                                                                                                       | Source [5] |  |
|                                     |                                                                                                                                           |            |  |
| Molecular Formula                   | C28H30N4O6                                                                                                                                | [5]        |  |
| Molecular Formula  Molecular Weight | C28H30N4O6<br>518.56 g/mol                                                                                                                | [5]<br>[5] |  |

| Solubility       | Value      | Conditions                     | Source |
|------------------|------------|--------------------------------|--------|
| Aqueous          | 5.8 mg/mL  | In pH 5 acetate buffer.        |        |
| Organic Solvents | 4.33 mg/mL | In DMSO (requires sonication). | [1]    |

## **Mechanism of Action: Topoisomerase I Inhibition**

**Lurtotecan** exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[1][4] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to



single-strand breaks. The collision of the replication fork with this stabilized complex results in irreversible double-strand DNA breaks, ultimately triggering apoptosis.[4]



Click to download full resolution via product page

Caption: Mechanism of **Lurtotecan** as a Topoisomerase I inhibitor.

# Experimental Protocols Determination of Physicochemical Properties

While specific experimental data for the melting point and pKa of **Lurtotecan** are not readily available in the public domain, the following are standard methodologies employed for such determinations in pharmaceutical sciences.

Melting Point Determination: The melting point of a solid pharmaceutical compound is typically determined using the capillary method.[6] A small, finely powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate in a melting point apparatus.[6][7] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7] A narrow melting point range is indicative of a pure compound.[7]



pKa Determination: The acid dissociation constant (pKa) of a pharmaceutical agent can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).[8][9] Potentiometric titration involves titrating a solution of the compound with a standard acid or base and monitoring the pH.[8] The pKa can be determined from the inflection point of the resulting titration curve.[8] For compounds with poor aqueous solubility, methods utilizing co-solvents or HPLC-based techniques, which measure the change in retention time with varying mobile phase pH, are often employed.[8][9]

# High-Performance Liquid Chromatography (HPLC) Analysis of Lurtotecan

A validated reversed-phase HPLC (RP-HPLC) method with fluorescence detection is a sensitive technique for the quantification of **Lurtotecan** in biological matrices.[2]

Sample Preparation (Human Plasma):

- To a 200 μL plasma sample, add a deproteinizing solution, such as a mixture of aqueous perchloric acid and acetonitrile.[2]
- Vortex the mixture vigorously to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for injection into the HPLC system.[2]

#### **Chromatographic Conditions:**

- Column: A C18 stationary phase, such as an Inertsil-ODS 80A analytical column, is suitable.
   [2]
- Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile).
- Detection: Fluorescence detection is highly sensitive for Lurtotecan.
  - Excitation Wavelength (λex): 378 nm[2]



Emission Wavelength (λem): 420 nm[2]

#### Workflow for HPLC Analysis:



Click to download full resolution via product page



Caption: General workflow for the HPLC analysis of **Lurtotecan**.

### Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of **Lurtotecan** (GI147211). While key data such as molecular weight, formula, and solubility have been presented, it is important to note the absence of publicly available experimental data for its melting point and pKa. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this potent topoisomerase I inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lurtotecan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medkoo.com [medkoo.com]
- 5. Lurtotecan Datasheet DC Chemicals [dcchemicals.com]
- 6. westlab.com [westlab.com]
- 7. scribd.com [scribd.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Lurtotecan (GI147211): A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684465#lurtotecan-gi147211-physical-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com